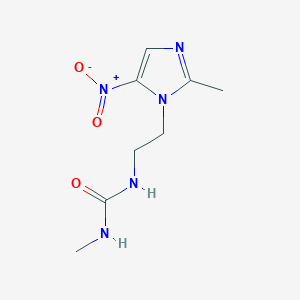
(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone is a chemical compound with the molecular formula C12H15ClN2O It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a piperidine ring with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-N-(2-Chloro-3-pyridinyl)-2-(4-methyl-1-piperidinyl)propanamide
- N-(2-Chloro-3-pyridinyl)-2-{[4-cyclopropyl-5-(4-methyl-1-piperidinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
Uniqueness
(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone is unique due to its specific substitution pattern on the pyridine and piperidine rings, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
(2-chloropyridin-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-4-7-15(8-5-9)12(16)10-3-2-6-14-11(10)13/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHQTMKPQJEEMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B500818.png)
![2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500819.png)
![1-ethyl-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500823.png)
![3a,9-dihydro-3H-pyrrolo[3,2-b][1,4]benzothiazin-2-one](/img/structure/B500824.png)
![1-(2-hydroxyethyl)-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500825.png)
![2-(2-oxo-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-1(2H)-yl)ethyl phenylcarbamate](/img/structure/B500826.png)
![1-(2,4-dichlorobenzyl)-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500829.png)
![7-chloro-3a,9-dihydro-3H-pyrrolo[3,2-b][1,4]benzothiazin-2-one](/img/structure/B500830.png)
![1-benzyl-7-methyl-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500831.png)
![1-benzyl-1,2,4,4a-tetrahydro-3H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B500832.png)
![1,2-dibenzyl-1,2,4,4a-tetrahydro-3H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B500833.png)
![1-benzyl-2-[3-(trifluoromethyl)benzyl]-1,2,4,4a-tetrahydro-3H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B500834.png)
![3-[3-(Trifluoromethyl)benzyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B500840.png)

